![molecular formula C10H16N2O3 B12443314 [(2,4,6-Trimethoxyphenyl)methyl]hydrazine CAS No. 887595-30-4](/img/structure/B12443314.png)
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine is an organic compound with the molecular formula C10H16N2O3 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a benzyl group substituted with three methoxy groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine typically involves the reaction of 2,4,6-trimethoxybenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
[ \text{C}_9\text{H}_11\text{ClO}_3 + \text{N}_2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{16}\text{N}_2\text{O}_3 + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the process would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a highly reactive and toxic compound.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(2,3,4-Trimethoxyphenyl)methyl]hydrazine
- [(2,4,5-Trimethoxyphenyl)methyl]hydrazine
- [(3,4,5-Trimethoxyphenyl)methyl]hydrazine
Uniqueness
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The 2, 4, and 6 positions create a symmetrical substitution pattern that may enhance its stability and interaction with molecular targets compared to other isomers.
Properties
CAS No. |
887595-30-4 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(2,4,6-trimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O3/c1-13-7-4-9(14-2)8(6-12-11)10(5-7)15-3/h4-5,12H,6,11H2,1-3H3 |
InChI Key |
LSTYBIPOHXDWNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


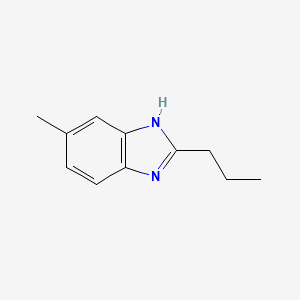
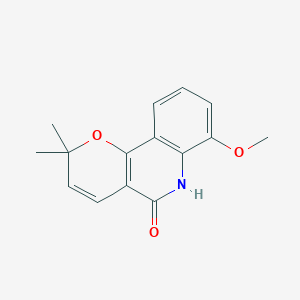
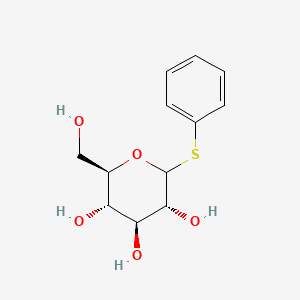
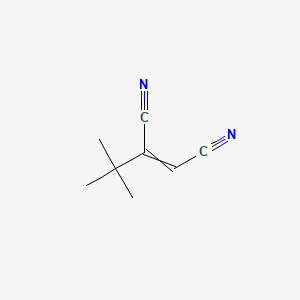

![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)
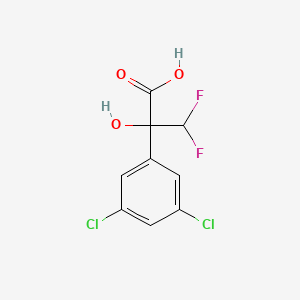
![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)
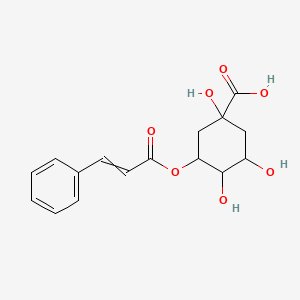
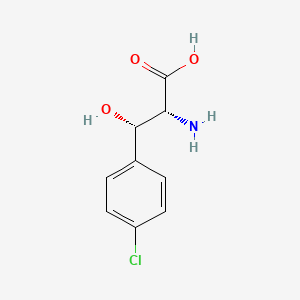
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B12443335.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)

